

1-(4-Chloro-2-hydroxyphenyl)ethanone

molecular weight and formula

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Compound of Interest

Compound Name:	1-(4-Chloro-2-hydroxyphenyl)ethanone
Cat. No.:	B1362764

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An In-Depth Technical Guide to **1-(4-Chloro-2-hydroxyphenyl)ethanone**: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Introduction

1-(4-Chloro-2-hydroxyphenyl)ethanone, also known as 4'-Chloro-2'-hydroxyacetophenone, is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its trifunctional nature—comprising a ketone, a phenol, and an aryl chloride—renders it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and more complex molecular architectures. This guide provides an in-depth examination of its core properties, established synthetic routes, and detailed characterization protocols, tailored for researchers and professionals in drug discovery and chemical development.

Part 1: Core Molecular Attributes

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. These attributes govern its stoichiometric behavior in reactions and its response to analytical techniques.

Molecular Formula and Structure

The chemical formula for **1-(4-Chloro-2-hydroxyphenyl)ethanone** is $C_8H_7ClO_2$.^{[1][2][3]} This formula indicates a composition of eight carbon atoms, seven hydrogen atoms, one chlorine atom, and two oxygen atoms. The molecule's structure consists of an acetophenone core substituted with a hydroxyl group at the C2 position and a chlorine atom at the C4 position of the phenyl ring.

Molecular Weight

The molecular weight is a critical parameter for all quantitative experimental work.

Parameter	Value	Source
Molecular Weight	170.59 g/mol	[1] [3]
Monoisotopic Mass	170.0134572 Da	[1]

The molecular weight of 170.59 g/mol is used for calculating molar equivalents in reaction planning, while the more precise monoisotopic mass is essential for high-resolution mass spectrometry analysis.^[1]

Part 2: Synthesis Methodology: The Fries Rearrangement

The most common and industrially relevant synthesis of **1-(4-Chloro-2-hydroxyphenyl)ethanone** is achieved via the Fries rearrangement of a corresponding phenyl acetate. This electrophilic substitution reaction is valued for its efficiency in installing an acyl group onto a phenolic ring.

Mechanistic Rationale

The Fries rearrangement of 3-chlorophenyl acetate is catalyzed by a Lewis acid, typically anhydrous aluminum chloride ($AlCl_3$). The mechanism proceeds as follows:

- Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester, rendering the acyl carbon highly electrophilic.

- Acylium Ion Formation: This coordination facilitates the cleavage of the ester's C-O bond, generating a resonance-stabilized acylium ion and an aluminum phenoxide complex.
- Electrophilic Aromatic Substitution: The acylium ion then acts as the electrophile in an attack on the electron-rich aromatic ring of the phenoxide. The directing effects of the hydroxyl (now phenoxide) and chloro groups favor substitution at the ortho and para positions. In this case, the desired product is the ortho-acylated isomer.
- Workup: A final aqueous acid workup quenches the reaction, hydrolyzes the aluminum complexes, and protonates the phenoxide to yield the final hydroxylated ketone product.

Heating the reaction mixture is crucial as it provides the necessary activation energy for the rearrangement to occur.^[3]

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol describes a validated laboratory-scale synthesis of **1-(4-Chloro-2-hydroxyphenyl)ethanone**.

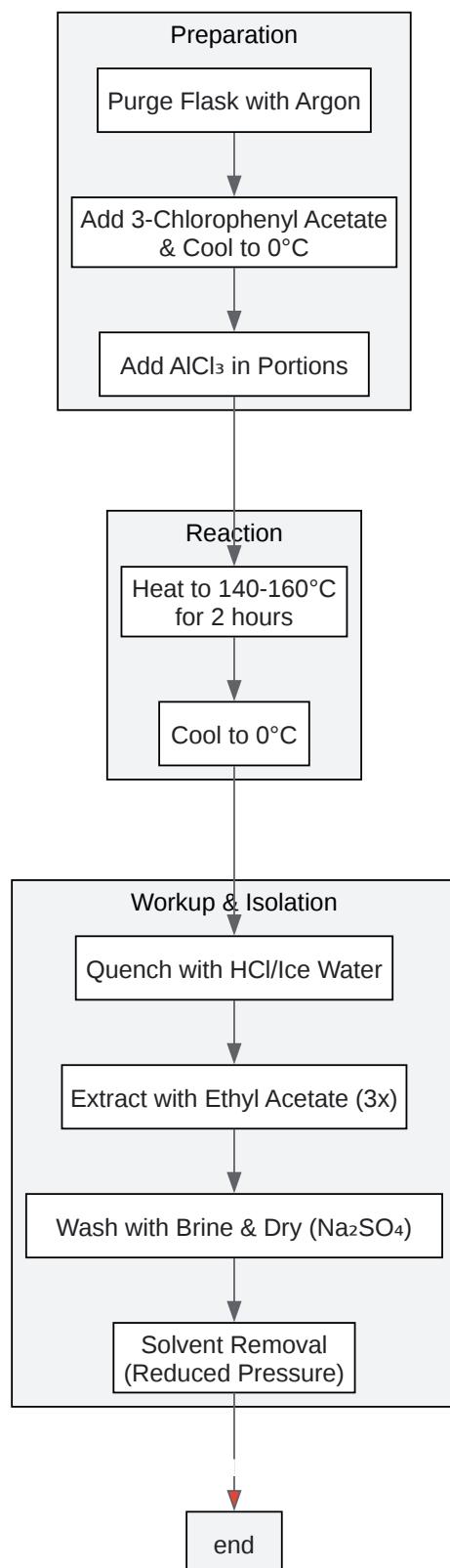
Materials:

- 3-Chlorophenyl acetate (or 3-acetoxychlorobenzene)
- Anhydrous Aluminum Chloride (AlCl_3)
- Concentrated Hydrochloric Acid (HCl)
- Ice
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Argon or Nitrogen gas supply

Procedure:

- Equip a 500 mL round-bottom flask with a magnetic stirrer and an argon inlet. Purge the flask with argon gas.
- Add 3-chlorophenyl acetate (e.g., 26.00 g, 0.153 mol) to the flask and cool the vessel in an ice bath.[3]
- While maintaining the cooling, add anhydrous AlCl₃ (e.g., 30.00 g, 0.225 mol) in small portions. Caution: This addition can be exothermic.[3]
- Once the addition is complete, heat the resulting mixture to 140-160°C for approximately 2 hours. Caution: The reaction evolves gas vigorously.[3][4]
- After the reaction period, cool the mixture back to 0°C using an ice bath.
- Slowly and carefully quench the reaction by adding a mixture of concentrated HCl (15 mL) in 100 mL of ice water.[3]
- Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 300 mL).[3]
- Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[3]
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, typically as a light-yellow liquid or oil.[3]

Synthesis Workflow Diagram



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Caption: Workflow for the Fries rearrangement synthesis.

Part 3: Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

Property	Value
CAS Number	6921-66-0 [1]
Appearance	Light yellow liquid or solid [3]
Melting Point	50-51 °C [3]
Boiling Point	126 °C @ 16 Torr [3]
Topological Polar Surface Area	37.3 Å ² [1]
XLogP3	2.6 [1]

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

- ¹H NMR (250 MHz, CDCl₃):
 - δ 10.7 (s, 1H): This singlet corresponds to the phenolic hydroxyl proton, significantly downfield due to intramolecular hydrogen bonding with the adjacent carbonyl group.[\[3\]](#)
 - δ 7.65 (d, J=8.6 Hz, 1H): A doublet for the aromatic proton ortho to the carbonyl group.[\[3\]](#)
 - δ 6.98 (d, J=1.8 Hz, 1H): A doublet for the aromatic proton ortho to the hydroxyl group.[\[3\]](#)
 - δ 6.87 (dd, J=1.8, 8.6 Hz, 1H): A doublet of doublets for the aromatic proton meta to both the carbonyl and hydroxyl groups.[\[3\]](#)
 - δ 2.61 (s, 3H): A sharp singlet for the three protons of the methyl group of the acetyl function.[\[3\]](#)

- Infrared (IR) Spectroscopy (KBr):
 - $\sim 3436 \text{ cm}^{-1}$: A broad peak indicative of the O-H stretching of the hydroxyl group.[3]
 - $\sim 3073 \text{ cm}^{-1}$: C-H stretching from the aromatic ring.[3]
 - $\sim 1643 \text{ cm}^{-1}$: A strong absorption corresponding to the C=O stretching of the ketone carbonyl group.[3] The lower-than-usual frequency is due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

Part 4: Safety and Handling

As a laboratory chemical, **1-(4-Chloro-2-hydroxyphenyl)ethanone** requires careful handling.

- Hazards: It is known to cause skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1]
- Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(4-Chloro-2-hydroxyphenyl)ethanone is a valuable chemical intermediate with well-defined properties and established synthetic protocols. The Fries rearrangement provides a reliable method for its production. A comprehensive understanding of its molecular characteristics, supported by robust spectroscopic data, is paramount for its effective application in research and development, particularly in the synthesis of novel pharmaceutical agents and fine chemicals.

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